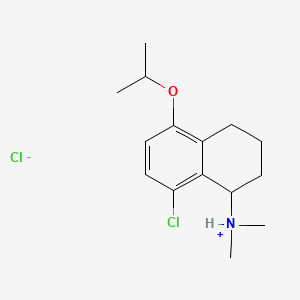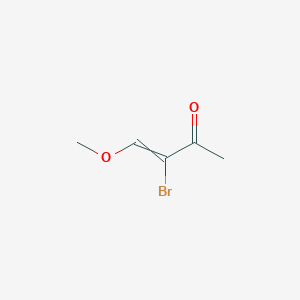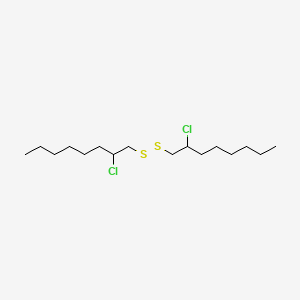
Disulfide, bis(2-chlorooctyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, bis(2-chlorooctyl) is an organic compound with the molecular formula C16H32Cl2S2 It is a disulfide derivative, characterized by the presence of two sulfur atoms connected by a single bond, with each sulfur atom bonded to a 2-chlorooctyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis(2-chlorooctyl) typically involves the reaction of 2-chlorooctyl thiol with an oxidizing agent. One common method is the oxidative coupling of thiols, where two molecules of 2-chlorooctyl thiol are oxidized to form the disulfide bond. This can be achieved using oxidizing agents such as iodine, hydrogen peroxide, or air in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of disulfide, bis(2-chlorooctyl) may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the use of thiourea and elemental sulfur as reagents, followed by purification steps to isolate the desired disulfide product .
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, bis(2-chlorooctyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The chlorine atoms in the 2-chlorooctyl groups can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and air.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles for Substitution: Amines, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 2-chlorooctyl thiol.
Substitution: Various substituted 2-chlorooctyl derivatives.
Aplicaciones Científicas De Investigación
Disulfide, bis(2-chlorooctyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and stabilization, as disulfide bonds play a crucial role in the structural integrity of proteins.
Medicine: Investigated for its potential use in drug delivery systems, where disulfide bonds can be cleaved under specific conditions to release therapeutic agents.
Industry: Utilized in the production of polymers and materials with enhanced mechanical properties due to the presence of disulfide linkages .
Mecanismo De Acción
The mechanism of action of disulfide, bis(2-chlorooctyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds contribute to the stabilization of protein structures by forming covalent links between cysteine residues. The cleavage of these bonds can be triggered by reducing agents, leading to conformational changes in proteins and the release of bound molecules .
Comparación Con Compuestos Similares
Similar Compounds
Disulfide, bis(2-chloroethyl): Similar in structure but with shorter alkyl chains.
Disulfide, bis(2-chlorobutyl): Another disulfide derivative with different alkyl chain length.
Disulfide, bis(2-chloropropyl): A related compound with even shorter alkyl chains
Uniqueness
Disulfide, bis(2-chlorooctyl) is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications requiring specific hydrophobic or steric properties .
Propiedades
Número CAS |
70776-26-0 |
|---|---|
Fórmula molecular |
C16H32Cl2S2 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
2-chloro-1-(2-chlorooctyldisulfanyl)octane |
InChI |
InChI=1S/C16H32Cl2S2/c1-3-5-7-9-11-15(17)13-19-20-14-16(18)12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Clave InChI |
XVSUBHTWVKBFEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CSSCC(CCCCCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


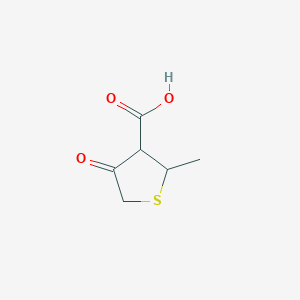
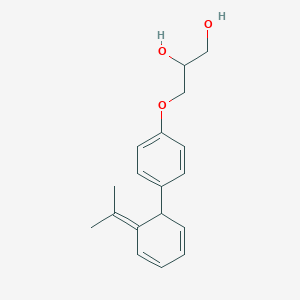
![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)
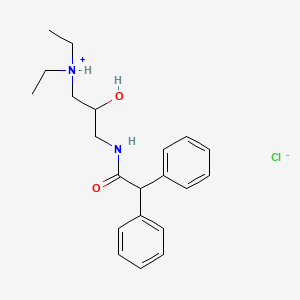

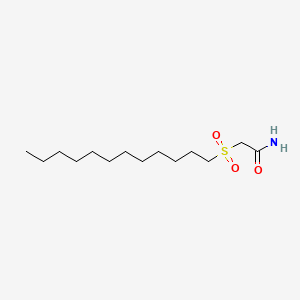

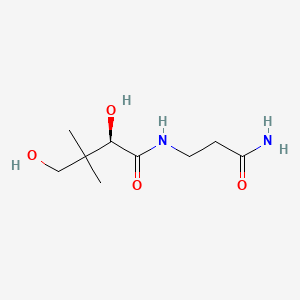
![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)

![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
